

# Technical Guide: Ac-Leu-NHMe (CAS 32483-15-1)

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Ac-leu-nhme*

CAS No.: 32483-15-1

Cat. No.: B556392

[Get Quote](#)

The "Blocked Dipeptide" Standard in Protein Conformational Analysis

## Executive Summary

**Ac-Leu-NHMe** (N-Acetyl-L-leucine N-methylamide) is the quintessential model system for investigating the intrinsic conformational preferences of the protein backbone. Unlike free amino acids, which exist as zwitterions in neutral solution, **Ac-Leu-NHMe** is "terminally blocked." The acetylation of the N-terminus and methylamidation of the C-terminus eliminate the charged termini (

), effectively mimicking the local electronic environment of a Leucine residue embedded within a polypeptide chain.

For researchers in computational chemistry, biophysics, and drug design, this molecule serves as the primary benchmark for validating molecular dynamics (MD) force fields (AMBER, CHARMM, OPLS) and calibrating spectroscopic methods (FTIR, NMR, CD) for secondary structure determination.

## Physicochemical Profile

Property	Specification
Systematic Name	(2S)-2-acetamido-N,4-dimethylpentanamide
Common Name	Ac-Leu-NHMe; N-Acetyl-L-leucine N-methylamide
CAS Number	32483-15-1
Molecular Formula	
Molecular Weight	186.25 g/mol
Melting Point	165–167 °C
Solubility	Soluble in DMSO, Methanol, Ethanol, Water (moderate), Chloroform
Role	Terminally Blocked Amino Acid (TBAA) Model

## The Theoretical Framework: Why Ac-Leu-NHMe?

In protein folding studies, the "Ramachandran Map" describes the allowed conformational space defined by the backbone dihedral angles

(phi) and

(psi).

- The Problem with Free Amino Acids: Free Leucine ( ) is dominated by strong electrostatic interactions between the charged termini, which distort the distribution relative to a protein environment.
- The **Ac-Leu-NHMe** Solution: By capping the ends with peptide-like bonds (Amide groups), **Ac-Leu-NHMe** isolates the intrinsic propensity of the Leucine side chain to adopt -helical, -sheet (

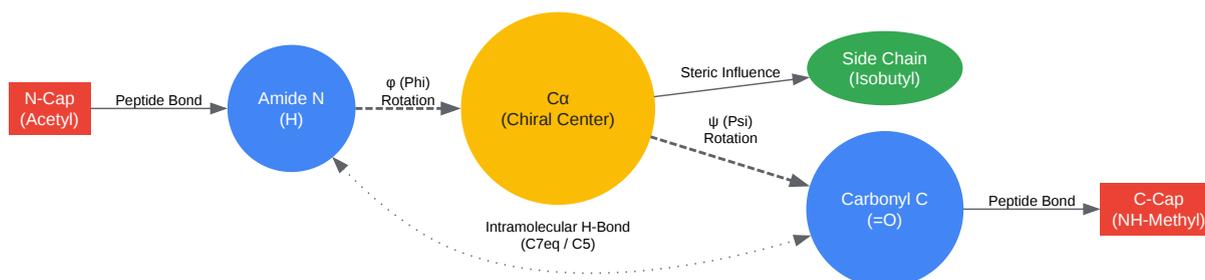
), or  
-turn (  
) conformations without electrostatic interference.

## Visualization: Topology & Dihedrals

The following diagram illustrates the chemical topology of **Ac-Leu-NHMe**, highlighting the critical

and

torsion angles that define its secondary structure propensity.



[Click to download full resolution via product page](#)

Figure 1: Topological map of **Ac-Leu-NHMe** showing the blocked termini and the rotatable bonds (

) that determine secondary structure.

## Synthesis Protocol (Solution Phase)

While **Ac-Leu-NHMe** is commercially available, high-purity samples for spectroscopic calibration often require in-house synthesis to avoid trace salt contamination. The following protocol utilizes standard carbodiimide coupling.

## Reagents:

- N-Acetyl-L-Leucine (Ac-Leu-OH)[1][2][3]
- Methylamine Hydrochloride (  
  
)
- EDC  
  
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBt (Hydroxybenzotriazole)[4][5]
- DIPEA (N,N-Diisopropylethylamine)
- Solvent: Dry Dichloromethane (DCM) or DMF.

## Protocol:

- Activation: Dissolve Ac-Leu-OH (1.0 eq) and HOBt (1.2 eq) in dry DCM at 0°C. Stir for 15 minutes.
- Coupling: Add EDC  
  
HCl (1.2 eq) and stir for another 20 minutes at 0°C to form the active ester.
- Amine Addition: Add Methylamine HCl (1.2 eq) followed by DIPEA (2.5 eq) dropwise to neutralize the HCl and initiate coupling.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
- Work-up:
  - Dilute with excess DCM.
  - Wash sequentially with: 1M HCl (removes unreacted amine/DIPEA), Sat.  
  
(removes unreacted acid), and Brine.[6]

- Dry organic layer over

and concentrate in vacuo.[6]

- Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Column Chromatography (MeOH/DCM gradient).

## Experimental Characterization & Analysis

### A. FTIR Spectroscopy (Conformational Probe)

Infrared spectroscopy is the most rapid method to assess the conformational ensemble of **Ac-Leu-NHMe**. The Amide I band (C=O stretch) is the primary indicator.

- Experimental Setup: Dissolve **Ac-Leu-NHMe** in a non-polar solvent (e.g.,

or

) to observe intramolecular Hydrogen bonding, or

for hydration studies.

- Key Band Assignments:

Conformer	Structure Type	Amide I Frequency ( )	Note
C5	Extended ( -sheet like)	~1690–1695	Weak H-bond (5-membered ring)
C7eq	-turn	~1660–1675	Strong H-bond (7-membered ring)
Solvated	PPII / Random Coil	~1640–1655	H-bonded to solvent (if in water)

### B. NMR Spectroscopy (Dihedral Validation)

Nuclear Magnetic Resonance (NMR) provides quantitative data on the

dihedral angle via the Karplus Equation, which relates the vicinal coupling constant to the torsion angle.

- Solvent: DMSO-

is preferred to prevent amide proton exchange, though

is used to study intramolecular folding.

- Critical Measurement: Measure the coupling constant between the Amide Proton (NH) and the Alpha Proton (

).

- Equation:

- Interpretation: A

value of  $< 6$  Hz typically indicates a helical or turn conformation, while  $> 8$  Hz indicates an extended (

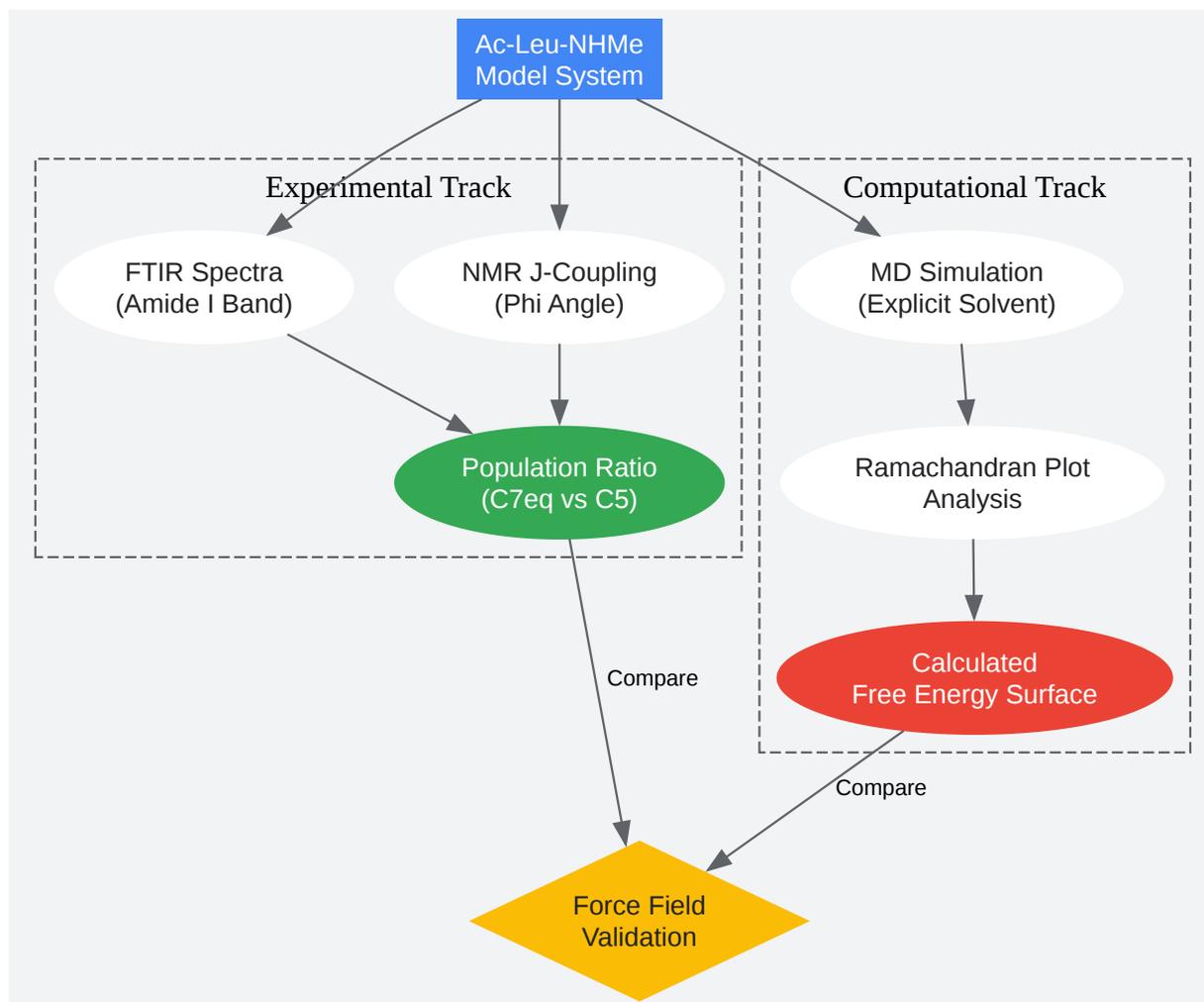
) structure.

## Computational Benchmarking Workflow

**Ac-Leu-NHMe** is the "Gold Standard" for parameterizing force fields. If a force field (e.g., AMBER ff19SB) cannot reproduce the experimental ratio of C7eq/C5 conformers in this molecule, it will likely fail for larger proteins.

### Workflow Diagram

The following diagram outlines the logical flow for using **Ac-Leu-NHMe** to validate a computational model against experimental data.



[Click to download full resolution via product page](#)

Figure 2: Workflow for cross-validating computational force fields using **Ac-Leu-NHMe** experimental data.

## References

- Conformational Preferences of N-Acetyl-L-leucine-N-methylamide. Journal of Physical Chemistry A. (Detailed DFT and solution studies of the conformer populations).

- NMR Chemical Shifts of Trace Impurities.Organometallics. (Standard reference for identifying solvent peaks in NMR, critical for purity checks).
- Infrared Amide I Band of the Coiled Coil.PubMed. (Discusses the shift of Amide I bands in relation to backbone H-bonding).
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH.MDPI. (Provides context on modern solution-phase peptide coupling reagents like EDC/HOBt).
- **Ac-leu-nhme** Compound Summary.PubChem. (Official chemical and physical property data).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [Ac-leu-nhme | C9H18N2O2 | CID 6950977 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [N-Acetyl-L-leucine synthesis - chemicalbook \[chemicalbook.com\]](#)
- 3. [newdrugapprovals.org \[newdrugapprovals.org\]](#)
- 4. [bachem.com \[bachem.com\]](#)
- 5. [peptide.com \[peptide.com\]](#)
- 6. [rsc.org \[rsc.org\]](#)
- To cite this document: BenchChem. [Technical Guide: Ac-Leu-NHMe (CAS 32483-15-1)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b556392#ac-leu-nhme-cas-number-32483-15-1\]](https://www.benchchem.com/product/b556392#ac-leu-nhme-cas-number-32483-15-1)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)